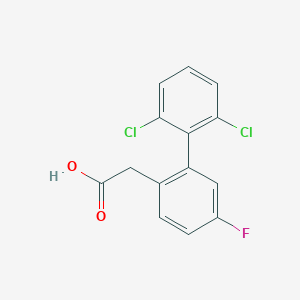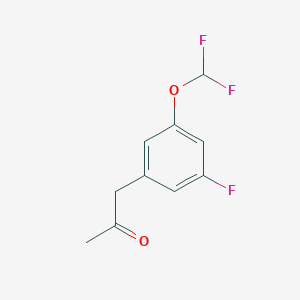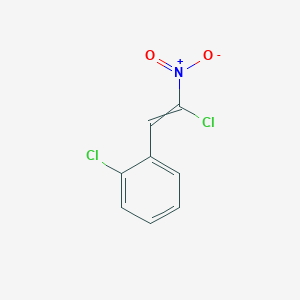
1-Chloro-2-(2-chloro-2-nitroethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(2-chloro-2-nitroethenyl)benzene is an organic compound with the molecular formula C8H6Cl2NO2 It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a nitroethenyl group
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-(2-chloro-2-nitroethenyl)benzene typically involves the nitration of 1-chloro-2-vinylbenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration Reaction: 1-Chloro-2-vinylbenzene is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group.
Purification: The resulting product is then purified through recrystallization or distillation to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-2-(2-chloro-2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst. For example, it can undergo nucleophilic aromatic substitution with amines to form corresponding anilines.
Addition: The double bond in the nitroethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(2-chloro-2-nitroethenyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a precursor for biologically active molecules.
Medicine: While not directly used as a drug, its derivatives are being investigated for potential pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(2-chloro-2-nitroethenyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(2-chloro-2-nitroethenyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-(2-nitrovinyl)benzene: This compound has a similar structure but lacks the additional chloro group on the nitroethenyl moiety. It exhibits different reactivity and applications.
1-Chloro-2-(2-nitroethyl)benzene: This compound has a saturated ethyl group instead of the unsaturated ethenyl group. It has different chemical properties and reactivity.
1-Chloro-2-nitrobenzene: This compound lacks the ethenyl group entirely and has different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
101495-22-1 |
|---|---|
Molekularformel |
C8H5Cl2NO2 |
Molekulargewicht |
218.03 g/mol |
IUPAC-Name |
1-chloro-2-(2-chloro-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-4-2-1-3-6(7)5-8(10)11(12)13/h1-5H |
InChI-Schlüssel |
QFEFTJATKKKPNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C([N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine](/img/structure/B14067461.png)

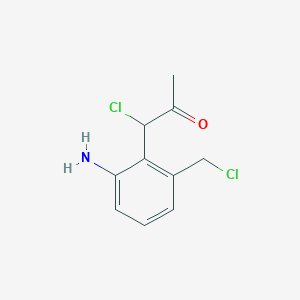



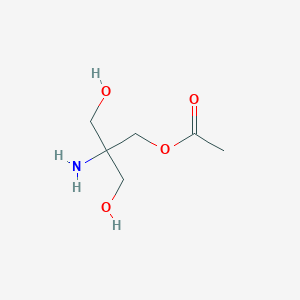
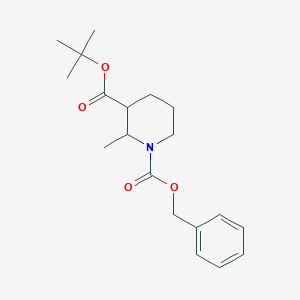
![3-Methoxy-4-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14067527.png)


